7-Nitroindazole-2-carboxamidine is an organic compound classified within the indazole family, characterized by its unique structure that includes a nitro group and a carboxamidine functional group. This compound has garnered attention due to its potential applications in various scientific fields, particularly in biochemical research and medicinal chemistry. Indazoles are known for their diverse biological activities, making them significant in drug discovery and development.
The compound can be synthesized through various chemical methods, often involving the use of nitrating agents and specific reaction conditions tailored to achieve desired yields and purity. It is commercially available from chemical suppliers and is used primarily in research settings.
7-Nitroindazole-2-carboxamidine falls under the category of small molecules and is classified as an inhibitor of nitric oxide synthase, specifically targeting nitric oxide synthase 3. Its structural formula is represented as C8H7N5O2, with a molecular weight of approximately 205.17 g/mol.
The synthesis of 7-nitroindazole-2-carboxamidine typically involves several key steps:
These methods can vary depending on the specific reagents and conditions used, but they generally follow these outlined steps to ensure high yields and purity of 7-nitroindazole-2-carboxamidine .
The molecular structure of 7-nitroindazole-2-carboxamidine can be described using its IUPAC name: 7-nitro-2H-indazole-2-carboximidamide. The compound features a fused ring system consisting of a five-membered pyrazole ring connected to a benzene ring, with functional groups that contribute to its reactivity.
This structural information is crucial for understanding the compound's reactivity and interactions with biological targets .
7-Nitroindazole-2-carboxamidine participates in various chemical reactions:
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction processes, while substitution may involve a range of electrophilic species depending on the desired product .
The mechanism of action for 7-nitroindazole-2-carboxamidine primarily involves its role as an inhibitor of nitric oxide synthase 3. By inhibiting this enzyme, the compound reduces the production of nitric oxide, a critical signaling molecule involved in numerous physiological processes such as vascular smooth muscle relaxation and angiogenesis.
This inhibition can lead to significant biological effects, including modulation of blood flow and inflammatory responses, making it a valuable compound in pharmacological studies .
These properties are essential for researchers considering its use in experimental applications .
7-Nitroindazole-2-carboxamidine has several significant applications in scientific research:
7-Nitroindazole-2-carboxamidine functions as a potent and selective inhibitor of neuronal Nitric Oxide Synthase (nNOS; NOS1), demonstrating significantly higher specificity for nNOS over endothelial Nitric Oxide Synthase (eNOS; NOS3) or inducible Nitric Oxide Synthase (iNOS; NOS2). This selectivity arises from its ability to exploit structural differences in the active sites of NOS isoforms. Notably, its binding affinity for nNOS is approximately 15-fold greater than for eNOS, primarily due to a key glutamate residue (Glu592 in rat nNOS) that adopts a distinct conformation facilitating tighter ligand interaction [5] [7]. Competitive binding assays reveal that 7-Nitroindazole-2-carboxamidine displaces the natural substrate L-arginine from the oxygenase domain of nNOS, thereby preventing nitric oxide (NO) synthesis. This selective inhibition attenuates pathological NO overproduction in neurological contexts without broadly disrupting physiological NO signaling mediated by other isoforms [3] [7].
Table 1: Selectivity Profile of 7-Nitroindazole-2-carboxamidine Against NOS Isoforms
| Isoform | IC₅₀ (μM) | Primary Binding Site |
|---|---|---|
| nNOS (NOS1) | 0.18 ± 0.02 | Heme-ligand pocket |
| eNOS (NOS3) | 2.7 ± 0.3 | Heme-ligand pocket |
| iNOS (NOS2) | >10 | Poorly competitive |
Crystallographic studies of 7-Nitroindazole-2-carboxamidine bound to nNOS reveal a novel inactivation mechanism involving dual interactions with both the heme cofactor and tetrahydrobiopterin (BH₄) binding regions. The carboxamidine group coordinates directly with the heme iron atom, while the nitroindazole moiety induces a conformational shift in a critical glutamate residue (Glu592). This shift displaces one of the heme propionate groups, disrupting its interaction with BH₄—a cofactor essential for NOS dimerization and electron transfer [6]. This dual interference classifies 7-Nitroindazole-2-carboxamidine as a "heme-ligand site inhibitor" that sterically blocks oxygen activation and arginine hydroxylation. Binding kinetics follow a mixed-type inhibition model, with a dissociation constant (Kᵢ) of 0.15 μM, indicating strong competitive behavior against L-arginine while simultaneously exhibiting non-competitive effects on BH₄ binding [6] [7].
By selectively inhibiting nNOS-derived NO, 7-Nitroindazole-2-carboxamidine disrupts two critical neurosignaling pathways:
Table 2: Effects on Nitric Oxide-Dependent Pathways in Experimental Models
| Pathway | Experimental Model | Change vs. Control |
|---|---|---|
| nNOS activity | Rat striatal homogenates | ↓ 78% ± 5% |
| cGMP production | Mouse cerebellar slices | ↓ 65% ± 8% |
| 3-Nitrotyrosine formation | MPTP-treated mouse striatum | ↓ 70% ± 6% |
Beyond NOS inhibition, 7-Nitroindazole-2-carboxamidine exhibits direct free radical scavenging activity, particularly against hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻). In vitro studies using Fenton reaction systems demonstrate a dose-dependent reduction in •OH generation, with an IC₅₀ of 28 ± 3 μM. This activity is mechanistically distinct from NOS inhibition, as it persists in cell-free systems lacking NOS expression [3] [5]. In vivo, the compound significantly mitigates oxidative damage in cocaine-treated rat brains, evidenced by:
Table 3: Antioxidant Effects in Cocaine-Induced Oxidative Stress (Rat Brain)
| Parameter | Control | Cocaine | Cocaine + 7-Nitroindazole-2-carboxamidine |
|---|---|---|---|
| GSH (nmol/mg protein) | 18.3 ± 1.2 | 8.7 ± 0.9* | 15.8 ± 1.1# |
| MDA (nmol/mg protein) | 1.2 ± 0.1 | 3.8 ± 0.3* | 1.6 ± 0.2# |
| SOD activity (% control) | 100 ± 5 | 62 ± 7* | 92 ± 6# |
*: p<0.05 vs. control; #: p<0.05 vs. cocaine [3]
7-Nitroindazole-2-carboxamidine disrupts peroxynitrite-mediated toxicity through two synergistic mechanisms:
In MPTP-induced Parkinson’s models, this dual action reduces mitochondrial permeability transition pore (mPTP) opening and cytochrome c release. Striatal synaptosomes from treated mice show:
Table 4: Peroxynitrite Attenuation Markers in Neurotoxicity Models
| Marker | MPTP Model | MPTP + 7-Nitroindazole-2-carboxamidine |
|---|---|---|
| Protein 3-nitrotyrosine | ↑220%* | ↑55%# |
| Mitochondrial HO• production | ↑185%* | ↑72%# |
| Caspase-3 activation | ↑150%* | ↑30%# |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2